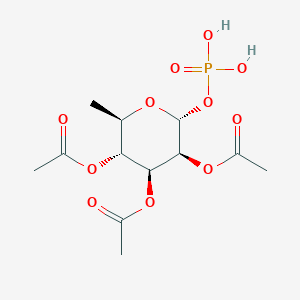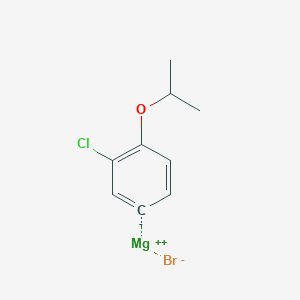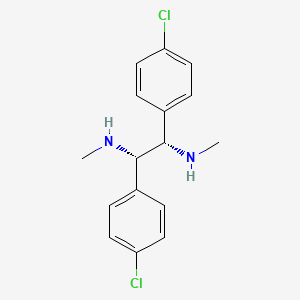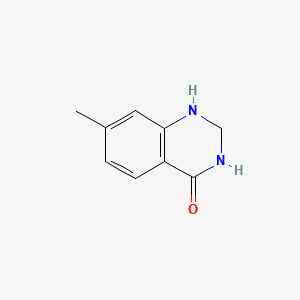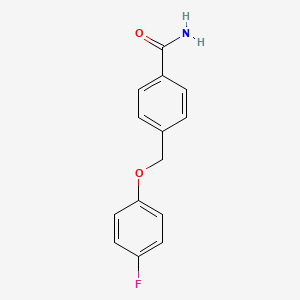
4-((4-Fluorophenoxy)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a benzamide derivative where a fluorophenoxy group is attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenoxy)methyl)benzamide typically involves the reaction of 4-fluorophenol with benzyl chloride to form 4-(4-fluorophenoxy)toluene. This intermediate is then subjected to oxidation to yield 4-(4-fluorophenoxy)benzaldehyde. The final step involves the condensation of 4-(4-fluorophenoxy)benzaldehyde with ammonia or an amine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-((4-Fluorophenoxy)methyl)benzoic acid.
Reduction: Formation of 4-((4-Fluorophenoxy)methyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((4-Fluorophenoxy)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzamide: Similar structure but lacks the phenoxy group.
4-(4-Fluorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-((4-Fluorophenoxy)methyl)benzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
4-((4-Fluorophenoxy)methyl)benzamide is unique due to the presence of both the fluorophenoxy and benzamide groups, which can impart specific chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Propiedades
Fórmula molecular |
C14H12FNO2 |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
4-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12FNO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17) |
Clave InChI |
ACKDUJFUZZJUKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


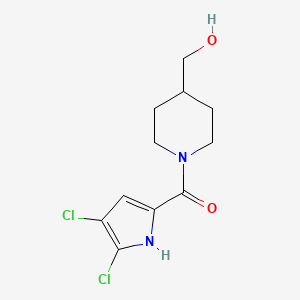

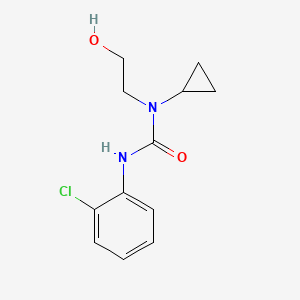
![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
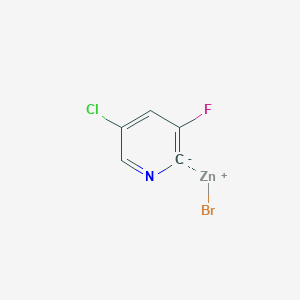
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
